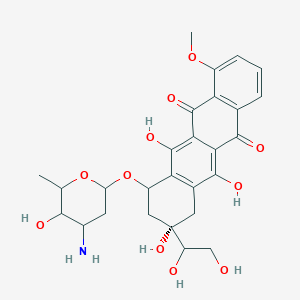
Doxorubicinol (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxorubicinol is the major metabolite of doxorubicin, an anthracycline antitumor antibiotic that inhibits DNA topoisomerase II by inducing double-stranded DNA breaks. Doxorubicinol is formed by NADPH-dependent reduction of the side chain carbonyl group of doxorubicin in human, rabbit, and canine cardiac tissue. Doxorubicinol inhibits sodium-potassium-dependent ATPase activity (IC50 = 5.40 μg/ml) and ATP-dependent calcium uptake (IC50= 4.5 μg/ml) in canine cardiac muscle and increases resting stress in contracting rabbit cardiac muscle. Clinically observed cardiotoxicities following doxorubicin treatment have been attributed to the formation and cardiac action of doxorubicinol.
Applications De Recherche Scientifique
Adsorption Properties and Kinetics
Doxorubicin hydrochloride has been studied for its adsorption properties on graphene oxide, showing high adsorption capacity, which could potentially minimize side effects in clinical use. The adsorption process is spontaneous and endothermic, fitting the Langmuir model and following a pseudo-second-order kinetic model (Wu et al., 2013).
Nanoparticle Delivery Systems
Research has focused on encapsulating Doxorubicin in various nanoparticle systems, such as gliadin nanoparticles and pH-sensitive polymeric nanoparticles. These approaches aim to improve therapeutic index and target specificity, potentially enhancing the efficacy of Doxorubicin in cancer treatment (Voci et al., 2023); (Meng et al., 2014).
Enhanced Drug Delivery and Targeting
Studies have demonstrated the potential of Doxorubicin hydrochloride-loaded nonionic surfactant vesicles for treating metastatic and non-metastatic breast cancer. These systems show improved drug loading and sustained release, enhancing anticancer effects (Di Francesco et al., 2021).
Fluorescent Silica Nanoparticles for Drug Delivery
Doxorubicin-tethered fluorescent silica nanoparticles have been developed for pH-responsive anticancer drug delivery. These nanoparticles show promise in targeted cancer therapy, with effective delivery into cancer cells and accumulation in the nucleus (Zhang & Kong, 2015).
Cardiotoxicity Reduction
Studies have explored the use of 23‐hydroxybetulinic acid to enhance the anticancer effect of Doxorubicin while reducing cardiac toxicity, potentially addressing a significant limitation in clinical use (Zhou et al., 2015).
Optoacoustic Properties for Theranostic Applications
Research into the optoacoustic properties of Doxorubicin has opened possibilities for its use as a theranostic agent, allowing for investigation of tumor response and drug distribution (Kimm et al., 2019).
Oral Bioavailability Enhancement
Efforts have been made to enhance the oral bioavailability of Doxorubicin through various formulations, such as lipid-based nanocarriers and biodegradable polymeric nanoparticles, aiming to provide safer and more effective drug delivery systems (Benival & Devarajan, 2012); (Ahmad et al., 2018).
Cardiotoxicity Evaluation through Biophysical Models
Doxorubicin cardiotoxicity has been evaluated through biophysical models, integrating multiple molecular effects to better understand its impact on the heart and guide safer clinical use (Fernandez-Chas et al., 2018).
Propriétés
Nom du produit |
Doxorubicinol (hydrochloride) |
|---|---|
Formule moléculaire |
C27H31NO11 · HCl |
Poids moléculaire |
582 |
Nom IUPAC |
(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10?,13?,15?,16?,17?,22?,27-/m0/s1 |
Clé InChI |
ORLHIGGRLIJIIM-VGDPNEAFSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O |
Synonymes |
(8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(1,2-dihydroxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione, monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



